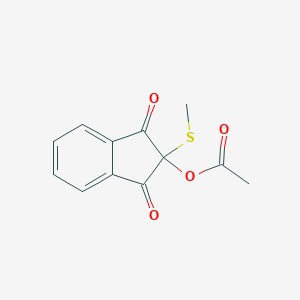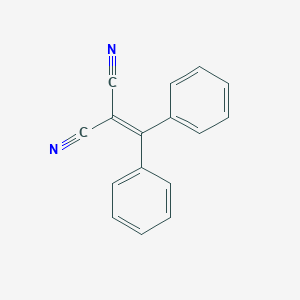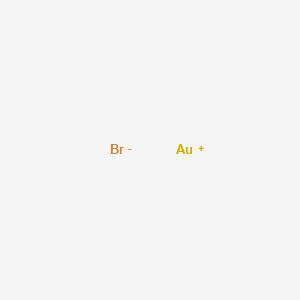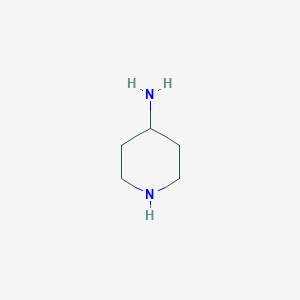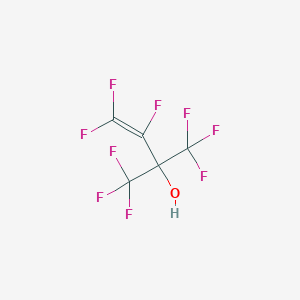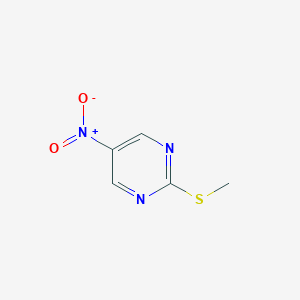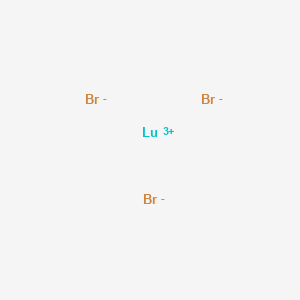
Lutetium tribromide
Descripción general
Descripción
Synthesis Analysis
The synthesis of lutetium compounds often involves complex reactions under controlled conditions. For example, the preparation and crystallographic properties of certain lanthanide and actinide tribromides, including lutetium, involve controlled vacuum thermal dehydration processes (Brown et al., 1968). This method yields anhydrous tribromides, indicating a potential pathway for synthesizing lutetium tribromide through dehydration of hydrated forms.
Molecular Structure Analysis
Lutetium compounds exhibit diverse molecular structures, which are crucial for their chemical behavior and applications. For instance, the crystal and molecular structure of tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III) was determined using X-ray diffraction, revealing a complex with six oxygen atoms forming a distorted trigonal prism around the central lutetium ion (Onuma et al., 1976). Such structural insights are essential for understanding the coordination chemistry of lutetium tribromide.
Chemical Reactions and Properties
The chemical reactions and properties of lutetium compounds are influenced by their molecular structure. For instance, the study on lutetium(III) oxide bromide, LuOBr, showcases the compound's formation as a by-product in reactions involving lutetium metal and tribromide, highlighting its reactivity and potential for forming complex bromides (Zimmermann et al., 2007).
Physical Properties Analysis
Physical properties such as solubility, melting point, and vapor pressure are critical for the application of lutetium compounds. Although specific data on lutetium tribromide's physical properties are not provided in the referenced papers, the general methodologies for characterizing these properties are well-established in the literature on related lutetium compounds.
Chemical Properties Analysis
The chemical properties of lutetium compounds, including reactivity, stability, and bonding characteristics, play a significant role in their applications. Research on compounds such as lutetium(III) phthalocyanine derivatives offers insights into their spectroscopic and magnetic properties, which are fundamental to understanding the chemical behavior of lutetium tribromide (Cian et al., 1985).
Aplicaciones Científicas De Investigación
Specific Scientific Field
The specific scientific field is Radiopharmaceuticals in Medicine .
Comprehensive and Detailed Summary of the Application
Lutetium radiopharmaceuticals, notably 177 Lu, are transforming cancer treatment through targeted therapy and diagnostic advancements, promising a personalised medicine future . Radiopharmaceuticals are designed to interact with specific physiological processes within the body, often for the purposes of imaging or treatment, particularly in the field of nuclear medicine .
Detailed Description of the Methods of Application or Experimental Procedures
Radiopharmaceuticals are used primarily in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) scans in diagnostic applications . Therapeutically, radiopharmaceuticals are used in the treatment of certain types of cancers and other diseases . The radioactive component serves a different purpose: it delivers targeted radiation to diseased cells, helping to destroy or diminish them while minimising damage to surrounding healthy tissue .
Thorough Summary of the Results or Outcomes Obtained
The development and use of radiopharmaceuticals are subject to stringent regulatory controls due to their radioactive nature . Ensuring the safety and efficacy of these drugs for patients is paramount . This involves rigorous testing, quality control, and adherence to safety guidelines in their handling, storage, and administration .
Prostate Cancer Therapy
Specific Scientific Field
The specific scientific field is Prostate Cancer Therapy .
Comprehensive and Detailed Summary of the Application
Lutetium radiopharmaceuticals, notably those containing lutetium-177, have shown significant promise in targeting specific types of cancers and medical conditions . Their ability to deliver targeted radiation therapy makes them particularly effective in treating certain malignancies where traditional therapies may be less effective .
Detailed Description of the Methods of Application or Experimental Procedures
The choice of radioisotope is critical and varies depending on the intended use . For therapeutic purposes, isotopes like iodine-131 or lutetium-177 are chosen for their ability to deliver therapeutic radiation doses to specific tissues .
Thorough Summary of the Results or Outcomes Obtained
The development and use of radiopharmaceuticals are subject to stringent regulatory controls due to their radioactive nature . Ensuring the safety and efficacy of these drugs for patients is paramount . This involves rigorous testing, quality control, and adherence to safety guidelines in their handling, storage, and administration .
Synthesis of Lutetium (III) Bromide
Specific Scientific Field
The specific scientific field is Chemistry .
Comprehensive and Detailed Summary of the Application
Lutetium (III) bromide is a crystalline compound made of one lutetium atom and three bromine atoms . It takes the form of a white powder at room temperature . It is hygroscopic .
Detailed Description of the Methods of Application or Experimental Procedures
Lutetium (III) bromide can be synthesized through the following reaction :
2 Lu (s) + 3 Br2 (g) → 2 LuBr3 (s) If burned, lutetium (III) bromide may produce hydrogen bromide and metal oxide fumes . Lutetium (III) bromide reacts to strong oxidizing agents .
Thorough Summary of the Results or Outcomes Obtained
An experiment by T. Mioduski showed that the solubility of LuBr3 in tetrahydrofuran at 21-23 °C was 0.30 g per 100 ml of solution .
Safety And Hazards
Direcciones Futuras
The use of the medical isotope lutetium-177 is increasing, but there are concerns that its worldwide availability may not be sufficient in the long term . This warrants an evaluation of its use and production . ITM Isotope Technologies Munich SE (ITM), a leading radiopharmaceutical biotech company, announced the successful completion of a new production line for the medical radioisotope non-carrier-added lutetium-177 .
Propiedades
IUPAC Name |
lutetium(3+);tribromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Lu/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHGOINJUKABSY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Lu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lutetium tribromide | |
CAS RN |
14456-53-2 | |
| Record name | Lutetium bromide (LuBr3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14456-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lutetium bromide (LuBr3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014456532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lutetium tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



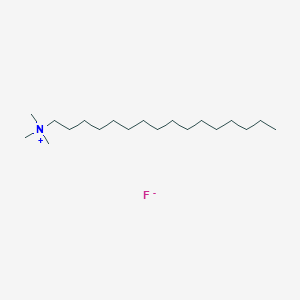
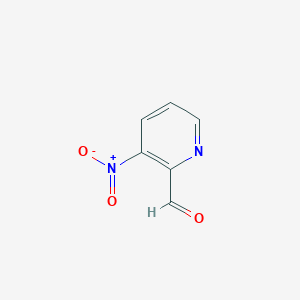
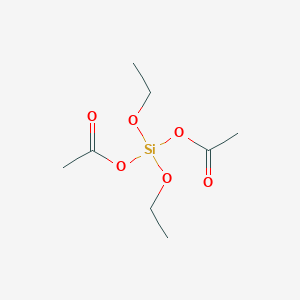
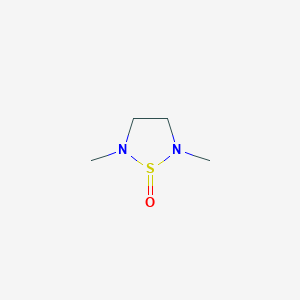
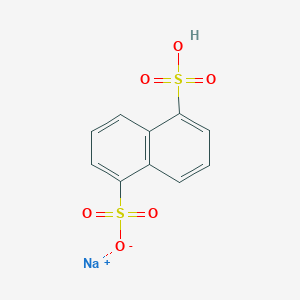
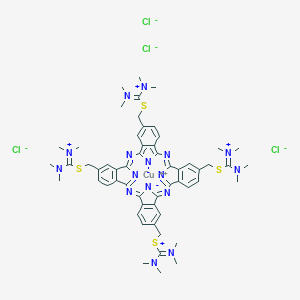
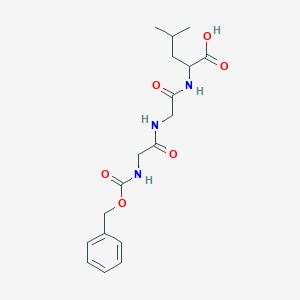
![α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester](/img/structure/B84685.png)
